molecular formula C6H5IN2O B11779063 1-(6-Iodopyridazin-3-yl)ethanone

1-(6-Iodopyridazin-3-yl)ethanone

Cat. No.: B11779063
M. Wt: 248.02 g/mol
InChI Key: LMAVJXHRWDDEPC-UHFFFAOYSA-N
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Description

1-(6-Iodopyridazin-3-yl)ethanone is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at position 6 and an ethanone (acetyl) group at position 3. The iodine substituent enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules .

Properties

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

IUPAC Name

1-(6-iodopyridazin-3-yl)ethanone

InChI

InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3

InChI Key

LMAVJXHRWDDEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodopyridazin-3-yl)ethanone typically involves the iodination of a pyridazine derivative followed by the introduction of an ethanone group. One common method involves the following steps:

Industrial Production Methods

Industrial production of 1-(6-Iodopyridazin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridazin-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

1-(6-Iodopyridazin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its derivatives may lead to the development of new drugs targeting specific biological pathways. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridazin-3-yl)ethanone and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 1-(6-Iodopyridazin-3-yl)ethanone, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
1-(6-Iodopyridazin-3-yl)ethanone C₆H₅IN₂O I (6), COCH₃ (3) 264.03 Iodo group enhances cross-coupling reactivity; pyridazine core enables π-π interactions.
1-(6-Bromo-3-pyridyl)ethanone C₇H₆BrNO Br (6), COCH₃ (3) 214.04 Bromine’s lower electronegativity vs. iodine may reduce oxidative stability.
1-(5,6-Dichloropyridin-3-yl)ethanone C₇H₅Cl₂NO Cl (5,6), COCH₃ (3) 204.03 Dichloro substitution increases electron-withdrawing effects; potential herbicide intermediate.
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone C₉H₉N₃O₂ OCH₃ (6), COCH₃ (3) 191.19 Methoxy group improves solubility; pyrazolo-pyridazine hybrid may enhance binding affinity.
1-(2-Chlorophenyl)ethanone C₈H₇ClO Cl (2), COCH₃ (aromatic) 154.60 Simple aromatic ketone; lacks heterocyclic ring, limiting electronic diversity.

Pharmacological Potential

While direct data for 1-(6-Iodopyridazin-3-yl)ethanone are unavailable, pyridine-based ethanone derivatives like UDO and UDD () demonstrate potent CYP51 enzyme inhibition against Trypanosoma cruzi.

Key Research Findings and Data

Physicochemical Properties

  • Stability : Iodo compounds may exhibit photodegradation risks, necessitating storage in amber containers.

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C7H6N2O
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 131674-40-3

The presence of the iodine atom in the structure may influence the compound's reactivity and biological interactions, potentially enhancing its pharmacological properties.

Biological Activity Overview

Compounds containing pyridazine rings have been known to exhibit various biological activities, including:

  • Antimicrobial Activity : Some pyridazine derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain studies indicate that pyridazine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Pyridazine derivatives are also being researched for their potential in reducing inflammation.

Although specific data on 1-(6-Iodopyridazin-3-yl)ethanone is sparse, the biological activities of similar compounds suggest it may possess noteworthy pharmacological properties.

1. Antimicrobial Activity

A study investigating various pyridazine derivatives found that certain compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics.

2. Anticancer Activity

Research has highlighted the anticancer potential of pyridazine derivatives through mechanisms such as:

  • Inducing cell cycle arrest
  • Inhibiting DNA synthesis
  • Promoting apoptosis in cancer cell lines

For instance, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that 1-(6-Iodopyridazin-3-yl)ethanone could exhibit similar effects.

3. Inflammatory Response Modulation

Pyridazine derivatives have also been studied for their ability to modulate inflammatory responses. For example, certain compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in conditions characterized by excessive inflammation.

Data Summary Table

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialVarious PyridazinesInhibition of bacterial growth
AnticancerPyridazinonesInduction of apoptosis, cell cycle arrest
Anti-inflammatoryPyridazine analogsReduction of cytokine levels

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